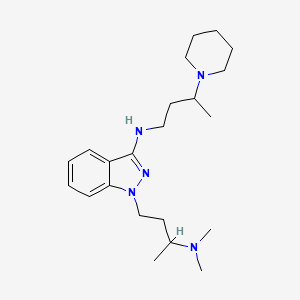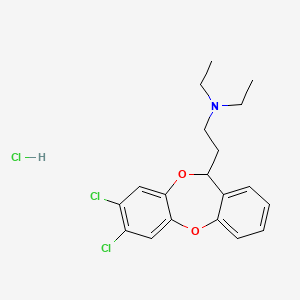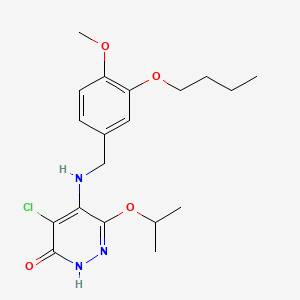
3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide is a quaternary ammonium compound with a unique structure that includes a quinuclidine ring substituted with a hydroxyl group, a methyl group, a methylene group, and an o-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide typically involves the quaternization of a quinuclidine derivative. One common method involves the reaction of 3-hydroxy-1-methyl-2-methylenequinuclidine with o-tolyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the quaternization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quaternary ammonium group can be reduced under specific conditions to form tertiary amines.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tertiary amines.
Substitution: Formation of substituted quinuclidinium derivatives.
科学的研究の応用
3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as an anticholinergic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide involves its interaction with specific molecular targets. As an anticholinergic agent, it binds to muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as reduced muscle spasms and secretion.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-1-methyl-2-methylene-3-phenylquinuclidinium iodide
- 3-Hydroxy-1-methyl-2-methylene-3-(3,4-dimethylphenyl)quinuclidinium iodide
- 1-Methyl-3-(2-phenylbutanoyloxy)quinuclidinium iodide
Uniqueness
3-Hydroxy-1-methyl-2-methylene-3-(o-tolyl)quinuclidinium iodide is unique due to the presence of the o-tolyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
特性
| 82380-40-3 | |
分子式 |
C16H22INO |
分子量 |
371.26 g/mol |
IUPAC名 |
1-methyl-2-methylidene-3-(2-methylphenyl)-1-azoniabicyclo[2.2.2]octan-3-ol;iodide |
InChI |
InChI=1S/C16H22NO.HI/c1-12-6-4-5-7-15(12)16(18)13(2)17(3)10-8-14(16)9-11-17;/h4-7,14,18H,2,8-11H2,1,3H3;1H/q+1;/p-1 |
InChIキー |
QIQSKHJSAVKJEW-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=CC=C1C2(C3CC[N+](C2=C)(CC3)C)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


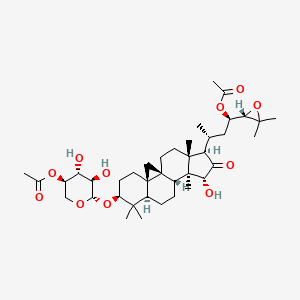

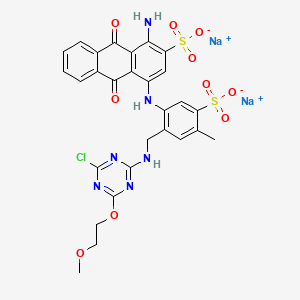

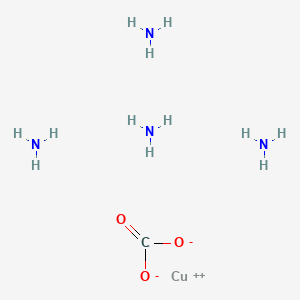
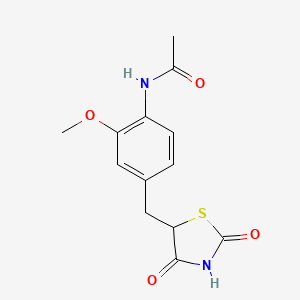
![N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B12777451.png)
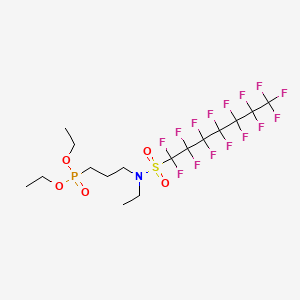

![Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]-](/img/structure/B12777468.png)
